
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a benzylamine derivative with a thioglycolic acid derivative under acidic conditions.
Benzylation: The thiazolidinone intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the reaction of the benzylated thiazolidinone with 4-methoxybenzylamine and methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl and methoxybenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: The compound is used to investigate the mechanisms of action of thiazolidinones in biological systems.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.
類似化合物との比較
Similar Compounds
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-benzyl-N-methylbenzamide: Similar structure but lacks the methoxy group.
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-hydroxybenzyl)-N-methylbenzamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide is unique due to the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potency and selectivity as a therapeutic agent.
特性
分子式 |
C26H26N2O3S |
|---|---|
分子量 |
446.6 g/mol |
IUPAC名 |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C26H26N2O3S/c1-27(16-20-8-14-23(31-2)15-9-20)25(30)21-10-12-22(13-11-21)26-28(24(29)18-32-26)17-19-6-4-3-5-7-19/h3-15,26H,16-18H2,1-2H3 |
InChIキー |
KQBMJCOIXGFHFI-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


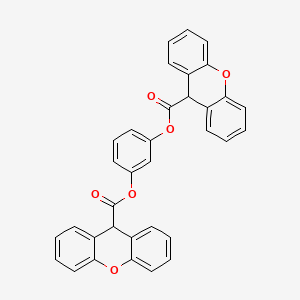
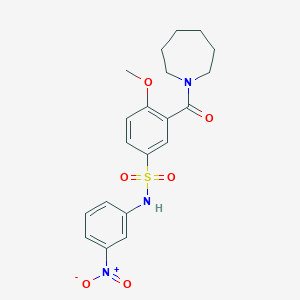
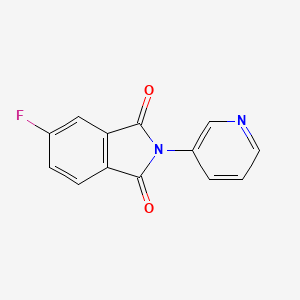
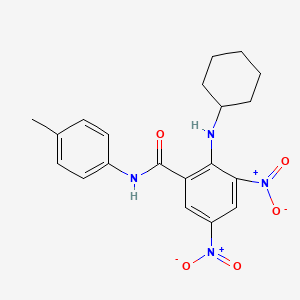
![N-benzyl-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B15151520.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15151524.png)
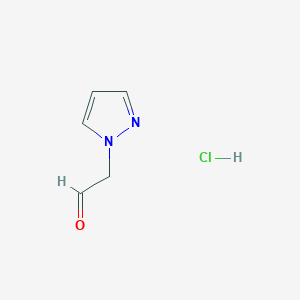


![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15151544.png)
![3-[[2-acetamido-3-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B15151550.png)
![3-Methyl-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15151577.png)
![N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15151579.png)
![N2-[(2S)-bicyclo[2.2.1]heptan-2-yl]-5-(2-nitrobenzoyl)-1,3-thiazole-2,4-diamine](/img/structure/B15151584.png)
